molecular formula C12H16N2O2 B1209842 2-(5-Methoxy-3-indolyl)-3-aminopropanol CAS No. 81630-85-5

2-(5-Methoxy-3-indolyl)-3-aminopropanol

Cat. No.: B1209842
CAS No.: 81630-85-5
M. Wt: 220.27 g/mol
InChI Key: PUDLMPAPHGYQFC-UHFFFAOYSA-N
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Description

2-(5-Methoxy-3-indolyl)-3-aminopropanol, also known as this compound, is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Q & A

Q. What are the established synthetic routes for 2-(5-Methoxy-3-indolyl)-3-aminopropanol, and how do reaction conditions influence yield and purity?

Basic Research Question
The compound is synthesized via multi-step reactions involving indole derivatives and 3-aminopropanol. A common approach includes:

  • Indole Core Formation : Fischer indole synthesis using phenylhydrazine and ketones, followed by methoxy group introduction via methylation (e.g., dimethyl sulfate) .
  • 3-Aminopropanol Conjugation : Nucleophilic substitution or condensation reactions, such as reacting indole-2,3-diones with 3-aminopropanol under reflux in acetic acid .
  • Optimization : Yield and purity depend on temperature control (100–125°C), solvent selection (e.g., dichloromethane/methanol mixtures), and purification via column chromatography .

Methodological Tip : Use thin-layer chromatography (TLC) with silica gel plates to monitor reaction progress .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Basic Research Question

  • Spectroscopy :
    • 1^1H/13^{13}C NMR : Assign methoxy (δ ~3.8 ppm), indole NH (δ ~10–12 ppm), and aminopropanol protons (δ ~1.5–3.5 ppm) .
    • FTIR : Confirm functional groups (e.g., N-H stretch at ~3300 cm1^{-1}, C=O at ~1700 cm1^{-1} if oxidized) .
  • Computational Analysis : Density Functional Theory (DFT) to model electronic properties, such as HOMO-LUMO gaps and charge distribution .

Advanced Research Question

  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for structurally similar bis-indolyl compounds .
  • Circular Dichroism (CD) : For chiral derivatives, analyze enantiomeric purity and conformational stability .

Q. What strategies are effective in resolving contradictions in reported biological activities of indole derivatives like this compound?

Advanced Research Question
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Structural Variability : Minor substitutions (e.g., methoxy vs. hydroxyl groups) alter receptor binding .
  • Assay Conditions : Differences in cell lines, solvent (DMSO vs. aqueous buffers), or incubation time .

Methodological Recommendations :

  • Dose-Response Curves : Establish IC50_{50} values across multiple concentrations.
  • Control Experiments : Compare with known indole-based drugs (e.g., serotonin analogs) to validate assay systems .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies excluding non-academic sources (e.g., BenchChem) .

Q. What are the challenges in designing enantioselective syntheses for this compound, and what chiral resolution techniques are recommended?

Advanced Research Question

  • Challenges : The aminopropanol moiety introduces a stereocenter prone to racemization under acidic/basic conditions .
  • Stereoselective Synthesis :
    • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) .
    • Enzymatic resolution with lipases to separate enantiomers .
  • Analytical Validation : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to assess enantiomeric excess .

Q. How does the compound's stability under various conditions affect experimental outcomes, and what stabilization methods are advised?

Advanced Research Question

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, but prolonged heating during synthesis may degrade the indole ring .
  • Photostability : Indole derivatives are light-sensitive; store solutions in amber vials and avoid UV exposure .
  • pH Sensitivity : The aminopropanol group may protonate in acidic media, altering solubility. Use buffered solutions (pH 6–8) for biological assays .

Stabilization Strategies :

  • Lyophilization for long-term storage.
  • Add antioxidants (e.g., BHT) to prevent oxidation .

Properties

CAS No.

81630-85-5

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-amino-2-(5-methoxy-1H-indol-3-yl)propan-1-ol

InChI

InChI=1S/C12H16N2O2/c1-16-9-2-3-12-10(4-9)11(6-14-12)8(5-13)7-15/h2-4,6,8,14-15H,5,7,13H2,1H3

InChI Key

PUDLMPAPHGYQFC-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC=C2C(CN)CO

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(CN)CO

Synonyms

2-(5-methoxy-3-indolyl)-3-aminopropanol
TR 3661
TR-3661

Origin of Product

United States

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